molecular formula C18H31N3S B11951856 1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea CAS No. 92263-28-0

1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea

Cat. No.: B11951856
CAS No.: 92263-28-0
M. Wt: 321.5 g/mol
InChI Key: IYINLXVXEWSLLF-UHFFFAOYSA-N
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Description

1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea typically involves the reaction of 3-(dibutylamino)propylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

3-(Dibutylamino)propylamine+Phenyl isothiocyanateThis compound\text{3-(Dibutylamino)propylamine} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} 3-(Dibutylamino)propylamine+Phenyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may also interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dibutylamino)propylamine
  • Phenyl isothiocyanate
  • Thiourea derivatives

Uniqueness

1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other thiourea derivatives, it may exhibit enhanced reactivity and selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

92263-28-0

Molecular Formula

C18H31N3S

Molecular Weight

321.5 g/mol

IUPAC Name

1-[3-(dibutylamino)propyl]-3-phenylthiourea

InChI

InChI=1S/C18H31N3S/c1-3-5-14-21(15-6-4-2)16-10-13-19-18(22)20-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3,(H2,19,20,22)

InChI Key

IYINLXVXEWSLLF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCNC(=S)NC1=CC=CC=C1

Origin of Product

United States

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